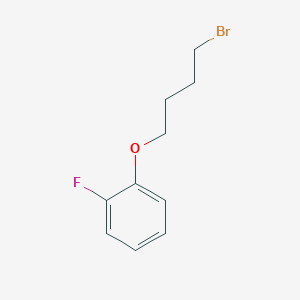

1-(4-Bromobutoxi)-2-fluorobenceno

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to 1-(4-Bromobutoxy)-2-fluorobenzene involves several steps, including diazotization, bromination, and reactions with various chemicals. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved from 3,4-dimethylbenzenamine through radical bromination, showcasing the influence of factors like raw material rate, reaction time, and temperature on the reaction (Guo Zhi-an, 2009). Another synthesis method for a related compound, 1,4-bis(bromomethyl)-2-fluorobenzene, employed p-xylene as the starting material and involved a four-step reaction including nitration, reduction, diazotization, and bromination, demonstrating the significance of using N-bromosuccinimide and azobisisiobutyronitrile as initiator for the radical bromination process (Song Yan-min, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as GC-MS and 1H NMR, which are essential for confirming the synthesis products' structures. For example, the structure of 1,2-bis(bromomethyl)-4-fluorobenzene was confirmed through these methods, highlighting the importance of molecular structure analysis in the synthesis process.

Chemical Reactions and Properties

Reactions involving 1-bromo-2-fluorobenzene with hydroxyl radicals have been studied, indicating the formation of radical cations in neutral and acidic solutions. This type of reaction showcases the reactivity of similar compounds with radicals, which is crucial for understanding their chemical behavior and potential applications (H. Mohan, J. Mittal, 1996).

Physical Properties Analysis

The analysis of physical properties such as absorption, diffuse reflectance, and emission spectra in solution and crystals provides insights into the effects of aggregation on the photophysics of related compounds. For example, a study on 1,4-diethynyl-2-fluorobenzene revealed a red-shifted absorption absent in dilute solutions but observable at high concentrations and low temperatures, emphasizing the influence of molecular aggregation on the compound's photophysical properties (M. Levitus et al., 2001).

Chemical Properties Analysis

Carbonylative transformations of 1-bromo-2-fluorobenzenes with various nucleophiles have been systematically studied, showing that different types of double nucleophiles can be effectively applied as coupling partners. This research provides valuable information on the versatility and reactivity of related compounds in forming heterocycles, which are of interest for further chemical synthesis and applications (Jianbin Chen et al., 2014).

Aplicaciones Científicas De Investigación

Estudios de Estructura Cristalina

El compuesto se ha utilizado en el estudio de estructuras cristalinas de derivados de la chalcona . Estos estudios proporcionan información valiosa sobre la conformación molecular de estos compuestos, lo cual es crucial para comprender sus propiedades y posibles aplicaciones .

Síntesis de Chalconas

1-(4-Bromobutoxi)-2-fluorobenceno se utiliza en la síntesis de chalconas . Las chalconas son derivados de 1,3-difenil-2-propen-1-ona, en los que dos anillos aromáticos están unidos por un sistema carbonilo α,β-insaturado de tres carbonos . Se consideran precursores de flavonoides e isoflavonoides .

Reacción de Condensación Claisen-Schmidt

Este compuesto se utiliza en la reacción de condensación Claisen-Schmidt . Esta reacción se utiliza para sintetizar chalconas alcoxiladas , que tienen diversas aplicaciones en la investigación científica y aplicaciones industriales.

Síntesis de Quinolin-2-onas y Fenantridin-6-onas

This compound se puede utilizar en la síntesis de quinolin-2-onas y fenantridin-6-onas . Estos compuestos son materiales de partida importantes para fármacos, materiales con diferentes aplicaciones y como reactivos en la síntesis orgánica .

Carbonilación Directa

El compuesto se puede utilizar en la carbonilación directa de o-alquenil anilinas y derivados de o-fenil anilina

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that bromobutoxy compounds are often used in the synthesis of various pharmaceuticals . They can act as intermediates in the production of drugs, suggesting that their targets could be diverse depending on the final compound they are used to synthesize.

Mode of Action

Bromobutoxy compounds are often involved in reactions such as the buchwald–hartwig amination . This reaction is a palladium-catalyzed carbon-nitrogen bond formation process, which is a key step in the synthesis of many pharmaceuticals .

Result of Action

The molecular and cellular effects of 1-(4-Bromobutoxy)-2-fluorobenzene are not well-documented. As an intermediate in drug synthesis, its effects would likely depend on the final compound it is used to produce. Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Propiedades

IUPAC Name |

1-(4-bromobutoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGQVYXKBBLCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428288 | |

| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106558-68-3 | |

| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

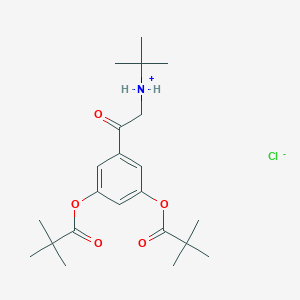

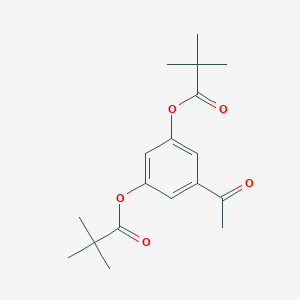

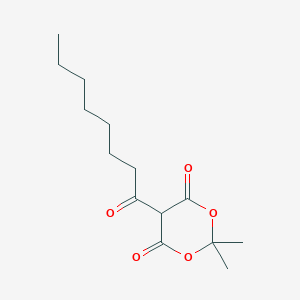

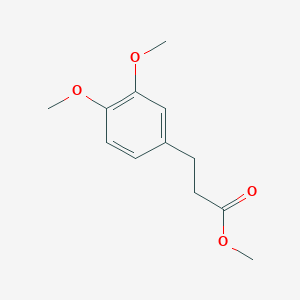

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)